C20H28N6O5S
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Overview
Description
This compound is a complex organic molecule that features a variety of functional groups, including amides, sulfonamides, and pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(diaminomethylidene)amino]oxy}ethyl)-2-(6-methyl-2-oxo-3-{[4-(propan-2-yl)benzene]sulfonamido}-1,2-dihydropyridin-4-yl)acetamide involves multiple steps, each requiring specific reagents and conditionsThe final step involves the addition of the diaminomethylidene group .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized to maximize yield and purity while minimizing the use of hazardous reagents and the generation of waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(diaminomethylidene)amino]oxy}ethyl)-2-(6-methyl-2-oxo-3-{[4-(propan-2-yl)benzene]sulfonamido}-1,2-dihydropyridin-4-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
N-(2-{[(diaminomethylidene)amino]oxy}ethyl)-2-(6-methyl-2-oxo-3-{[4-(propan-2-yl)benzene]sulfonamido}-1,2-dihydropyridin-4-yl)acetamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{[(diaminomethylidene)amino]oxy}ethyl)-2-(6-methyl-2-oxo-3-{[4-(propan-2-yl)benzene]sulfonamido}-1,2-dihydropyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyridine derivatives, such as:
- N-(2-{[(diaminomethylidene)amino]oxy}ethyl)-2-(6-methyl-2-oxo-3-{[4-(propan-2-yl)benzene]sulfonamido}-1,2-dihydropyridin-4-yl)acetamide
- 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}propanamide
Uniqueness
What sets N-(2-{[(diaminomethylidene)amino]oxy}ethyl)-2-(6-methyl-2-oxo-3-{[4-(propan-2-yl)benzene]sulfonamido}-1,2-dihydropyridin-4-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H28N6O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[(7,8-dimethoxy-5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C20H28N6O5S/c1-22(2)32(28,29)25-8-6-24(7-9-25)13-26-20(27)19-15(12-21-26)14-10-17(30-4)18(31-5)11-16(14)23(19)3/h10-12H,6-9,13H2,1-5H3 |
InChI Key |
SAGDEPRHYLEEDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)S(=O)(=O)N(C)C)OC)OC |
Origin of Product |
United States |
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